N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[[6-(2-methoxyethoxy)pyridin-3-yl]methyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-12-21-15-5-4-14(9-16(15)22-12)18(23)20-11-13-3-6-17(19-10-13)25-8-7-24-2/h3,6,10,14H,4-5,7-9,11H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTFKMLEMARCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=CN=C(C=C3)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Pyridine Ring : Known for its role in various pharmacological activities.
- Benzimidazole Core : Commonly associated with antimicrobial and anticancer properties.
- Carboxamide Group : Often involved in receptor binding and activity modulation.
1. Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 1a | S. aureus | Moderate |
| 1b | E. coli | High |
| 1c | B. subtilis | Low |
A study demonstrated that modifications to the benzimidazole core could enhance antibacterial potency .
2. Anticancer Activity
The compound's structural features suggest potential anticancer activity. Analogous benzimidazole derivatives have been shown to inhibit farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation.
In vitro studies have indicated that certain derivatives exhibit IC50 values in the nanomolar range against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 36 | NIH 3T3 | 24 |
| 37 | Rat-1 Tumor | 160 |
These findings suggest that this compound may possess similar properties .
3. Anti-inflammatory Activity
Benzimidazole derivatives have also been explored for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines has been observed in compounds with similar structures.
A recent study highlighted the ability of certain benzimidazoles to inhibit IL-1β generation and reduce TNFα levels in vitro . The mechanism appears to involve modulation of signaling pathways related to inflammation.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds targeting farnesyltransferase or other kinases can disrupt cancer cell signaling.
- Receptor Modulation : Interaction with specific receptors (e.g., AT1 receptors) may lead to antihypertensive effects and other physiological changes.
- Antioxidant Activity : Some derivatives exhibit free radical scavenging capabilities, contributing to their overall therapeutic potential .
Case Studies
Several studies have evaluated the efficacy of benzimidazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A series of benzimidazoles were tested against resistant strains of bacteria, demonstrating significant reductions in bacterial load compared to controls.
- Anticancer Trials : Clinical trials involving similar compounds showed promising results in reducing tumor size and improving patient outcomes in specific cancers.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an inhibitor of receptor tyrosine kinases (RTKs), particularly the MET pathway implicated in various cancers. Research indicates that compounds with similar structures demonstrate significant inhibitory effects on MET activity, which is crucial for tumor growth and metastasis .
Case Study:
A related compound demonstrated an IC50 value of 0.24 nM against c-Met kinase, showcasing the potential for this class of compounds in cancer therapy .
Neuroprotective Effects
The benzimidazole derivatives have been linked to neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The modulation of neurotransmitter systems could be facilitated by the compound's interaction with GABA receptors .
Antimicrobial Properties
Compounds similar to N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide have shown promising results against various bacterial strains. The presence of the triazole moiety is often associated with antifungal and antibacterial activities .
Material Science
The unique properties of this compound may extend to applications in material science, particularly in the development of polymers and supramolecular structures due to its ability to form stable interactions with other molecules .
Agricultural Chemistry
The bioactivity profile suggests potential use in agrochemicals, particularly as a pesticide or herbicide due to its antimicrobial properties .
Q & A
Basic: What are the standard synthetic protocols for synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the benzimidazole core followed by functionalization. Key steps include:
- Coupling reactions : Use of DMF as a solvent with K₂CO₃ as a base to facilitate nucleophilic substitution or amide bond formation .
- Controlled conditions : Reactions are often conducted at room temperature or under mild heating (40–60°C) to prevent decomposition of sensitive intermediates .
- Purification : Column chromatography or recrystallization is employed to isolate the final product, with yields optimized by adjusting stoichiometric ratios (e.g., 1.1 mmol of alkylating agents per 1 mmol of substrate) .
Basic: How is the compound characterized to confirm its structure and purity?
Answer:
Characterization relies on:
- Spectroscopic techniques :
- Chromatography : HPLC with UV detection ensures >95% purity, using C18 columns and acetonitrile/water gradients .
- Elemental analysis : Matches calculated and observed C/H/N/O percentages to validate stoichiometry .
Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound?
Answer:
Yield optimization requires systematic adjustments:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-couplings) or phase-transfer agents (e.g., tetrabutylammonium bromide) can accelerate sluggish steps .
- Reaction monitoring : Use TLC or in-situ IR spectroscopy to identify bottlenecks (e.g., incomplete amidation) and adjust reaction times .
Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?
Answer:
Contradictions often arise from tautomerism or dynamic molecular behavior. Mitigation strategies include:
- Variable-temperature NMR : Resolves overlapping signals by analyzing chemical shifts at different temperatures (e.g., 25°C vs. −20°C) .
- 2D techniques : HSQC and HMBC correlations clarify ambiguous NOE effects or coupling patterns .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Advanced: What methodologies are recommended for assessing the compound’s biological activity?
Answer:
- In vitro assays :
- Docking studies : Molecular docking (AutoDock Vina) predicts binding modes to target proteins, guided by crystallographic data of similar scaffolds .
Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetics?
Answer:
- ADMET prediction : Tools like SwissADME forecast solubility, permeability, and cytochrome P450 interactions .
- Scaffold hopping : Replace the methoxyethoxy group with bioisosteres (e.g., morpholine) using Schrödinger’s Phase database .
- Free-energy perturbation : Quantifies binding affinity changes for substituent modifications (e.g., methyl to trifluoromethyl) .
Basic: What are the best practices for handling stability issues during storage?
Answer:
- Storage conditions : Lyophilized solids stored at −20°C under argon prevent hydrolysis of the carboxamide group .
- In-solution stability : Avoid prolonged exposure to DMSO (>1 week); use freshly prepared solutions in PBS (pH 7.4) for assays .
Advanced: How to design synthetic routes for structurally related analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
